![molecular formula C25H19BrN2O4 B4604047 (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE](/img/structure/B4604047.png)
(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Vue d'ensemble
Description
(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: is a complex organic compound that features a combination of furan, bromophenyl, and phenylformamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and bromophenyl intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used to study the interactions of furan-containing molecules with biological systems, potentially leading to the development of new drugs or bioactive compounds.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism by which (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- (2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
- (2E)-3-[5-(4-METHOXYPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Uniqueness: The presence of the bromophenyl group in (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE distinguishes it from its analogs. This group can influence the compound’s reactivity, biological activity, and overall properties, making it unique compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
N-[(E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O4/c26-19-10-8-17(9-11-19)23-13-12-20(32-23)15-22(25(30)27-16-21-7-4-14-31-21)28-24(29)18-5-2-1-3-6-18/h1-15H,16H2,(H,27,30)(H,28,29)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTWPFPVSOTPCS-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


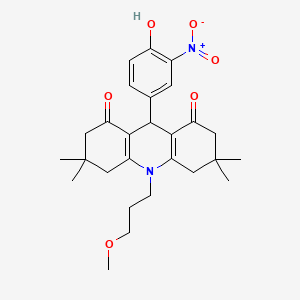
![N-[2-(4-ethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-3,4,5-trimethoxybenzamide](/img/structure/B4603966.png)
![2-[4-(4-iodophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B4603969.png)
![3-{3-CHLORO-7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER](/img/structure/B4603973.png)
![(5E)-2-(azepan-1-yl)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4603981.png)
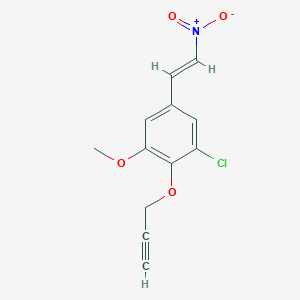
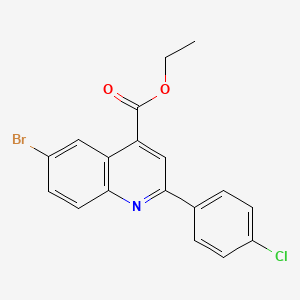

![2-(4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4604027.png)
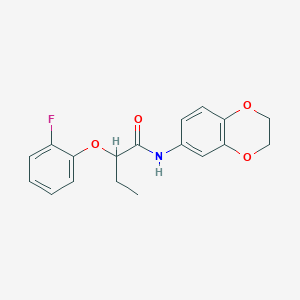
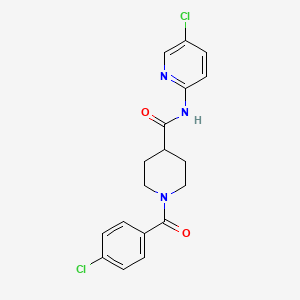
![N-butyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B4604044.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4604054.png)
![N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4604062.png)
